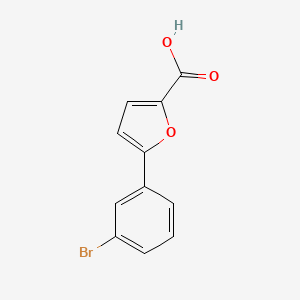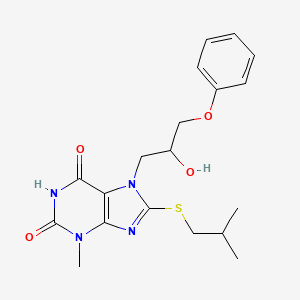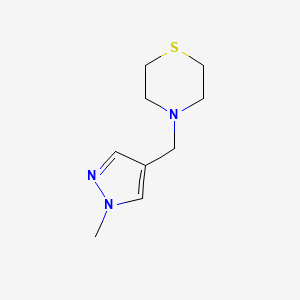![molecular formula C20H24N6O2 B2592700 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923129-09-3](/img/structure/B2592700.png)
8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a unique imidazo[2,1-f]purine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis. A common approach includes:
Formation of the Imidazo[2,1-f]purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminoethyl Side Chain: This can be achieved through nucleophilic substitution reactions where the amino group is introduced.
Attachment of the 3,5-Dimethylphenyl Group: This step usually involves coupling reactions such as Suzuki-Miyaura coupling, which requires palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the imidazo[2,1-f]purine core, potentially altering its electronic properties.
Substitution: The aminoethyl side chain and the phenyl group can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: Palladium catalysts for coupling reactions, such as in Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring or the imidazo[2,1-f]purine core.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is investigated for its potential therapeutic properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The imidazo[2,1-f]purine core can bind to enzymes or receptors, modulating their activity. This binding can affect various signaling pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethylxanthine: Similar structure but with a xanthine core.
8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyladenine: Similar structure but with an adenine core.
Uniqueness
What sets 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart is its imidazo[2,1-f]purine core, which provides unique electronic properties and biological activity. This core structure is less common than xanthine or adenine, offering distinct advantages in terms of reactivity and potential therapeutic applications.
Propiedades
IUPAC Name |
6-[2-(3,5-dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-12-8-13(2)10-15(9-12)21-6-7-25-14(3)11-26-16-17(22-19(25)26)23(4)20(28)24(5)18(16)27/h8-11,21H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCOKDUUEUUZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCCN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2592618.png)


![Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2592625.png)

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenecarboxylate](/img/structure/B2592628.png)
amine](/img/structure/B2592629.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate](/img/structure/B2592630.png)

![3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2592633.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2592636.png)

![N-[(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B2592639.png)
